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molecular formula C12H17NO4 B1259712 6-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-caproic acid CAS No. 120550-41-6

6-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-caproic acid

Cat. No. B1259712
M. Wt: 239.27 g/mol
InChI Key: FLGAHUVWKPWJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05686250

Procedure details

Structure 8b was prepared according to the method described by F. Hayase et al., J. Biol. Chem 263: 3758-64 (1989). The procedure was approximately as follows: ε-(2-Formyl-5-hydroxymethyl-pyrrol-1-yl)-caproic Acid (Caproyl Pyrraline or structure 8b) was synthesized for use as a hapten. D-Glucose (18 g) and ε-amino caproic acid (13.1 g) were dissolved in distilled water (20 mL), and the pH was adjusted to 4.0 with acetic acid. The solution was refluxed at 100° C. for 3 h. The resulting brown solution was extracted with ethyl acetate, dried with anhydrous sodium sulfate, and concentrated. The concentrate was charged onto a silica gel column for flash chromatography in 3:1 hexane/ethyl acetate. 2,4-Dinitrophenylhydrazine-positive fractions containing caproyl pyrraline were collected and recrystallized from ether/hexane. The yield was 1 g. Proton NMR: (CDCl3) δ 1.33-1.92 (m, 6H, 3×CH2), 2.39 (t 2H, CH2), 4.33 (t, 2H, CH2), 4.72 (s, 2H, CH2OH), 6.23 (d, 1H, pyrrole-4H), 6.99 (d, 1H, pyrrole-3H), 9.46 (s, 1H, CHO). IR 3500, 2950-2860 (br), 1725, 1645, and 1400 cm-1. UVmax 297 nm (H2O) (ε=1.61×104 mol-1 liter cm-2). Chemical ionization mass spectrometry-millimass: C12H17O4N as theoretical ion distribution, M1 =239 1158. Mass spectrometry analysis was performed with a HP 5985A mass spectrometer Crlewlett-Packard). Chemical ionization mass spectrometry was analyzed with methane as the reaction gas. NMR, IR, and UV properties were identical with those of synthetic neopentyl and L-lysyl pyrraline.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
L-lysyl pyrraline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.NCCCCCC(O)=O.C(O)(=O)C.[CH:26]1[CH:30]=[C:29]([CH:31]=[O:32])[N:28]([CH2:33][CH2:34][CH2:35][CH2:36][C@H:37](N)[C:38]([OH:40])=[O:39])[C:27]=1[CH2:42][OH:43]>O>[CH:42]([C:27]1[N:28]([CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][C:38]([OH:40])=[O:39])[C:29]([CH2:31][OH:32])=[CH:30][CH:26]=1)=[O:43]

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
13.1 g
Type
reactant
Smiles
NCCCCCC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
L-lysyl pyrraline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(N(C(=C1)C=O)CCCC[C@@H](C(=O)O)N)CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Structure 8b was prepared
EXTRACTION
Type
EXTRACTION
Details
The resulting brown solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The concentrate was charged onto a silica gel column for flash chromatography in 3:1 hexane/ethyl acetate
ADDITION
Type
ADDITION
Details
2,4-Dinitrophenylhydrazine-positive fractions containing caproyl pyrraline
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ether/hexane
CUSTOM
Type
CUSTOM
Details
Chemical ionization mass spectrometry was analyzed with methane as the reaction gas

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1N(C(=CC1)CO)CCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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